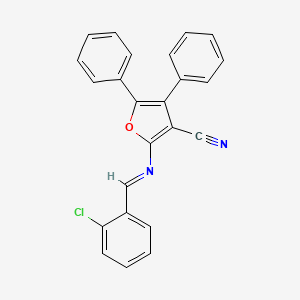
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo cloro, un grupo fluorofenil y un grupo nitro unidos a un núcleo de benzamida.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de la 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida generalmente implica la reacción de la 4-fluoroanilina con el cloruro de 2-cloro-5-nitrobenzoílo en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para obtener el producto deseado . La reacción se puede representar de la siguiente manera:
4-fluoroanilina+2-cloro-5-nitrobenzoílo cloruro→2-cloro-N-(4-fluorofenil)-5-nitrobenzamida
Métodos de producción industrial
Para la producción a escala industrial, el proceso puede implicar el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de solventes como el diclorometano o el tolueno puede facilitar la reacción, y el producto generalmente se purifica por recristalización o cromatografía en columna .
Análisis De Reacciones Químicas
Tipos de reacciones
La 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida puede sufrir varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo cloro puede ser reemplazado por nucleófilos como aminas o tioles.
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador o ditionito de sodio.
Reactivos y condiciones comunes
Sustitución nucleofílica: Los reactivos comunes incluyen aminas, tioles y alcóxidos. La reacción generalmente se lleva a cabo en solventes apróticos polares como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO).
Reducción: Gas hidrógeno con paladio sobre carbono (Pd / C) o ditionito de sodio en solución acuosa.
Principales productos formados
Sustitución nucleofílica: Formación de benzamidas sustituidas.
Reducción: Formación de 2-cloro-N-(4-fluorofenil)-5-aminobenzamida.
Oxidación: Formación de sulfoxidos o sulfonas.
Aplicaciones Científicas De Investigación
La 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida tiene varias aplicaciones en la investigación científica:
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos, incluidas enzimas y receptores.
Ciencia de los materiales: Se utiliza en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de la 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. El compuesto puede inhibir enzimas o receptores específicos, modulando así las vías bioquímicas involucradas en la inflamación, la proliferación celular y el crecimiento microbiano .
Comparación Con Compuestos Similares
Compuestos similares
2-cloro-N-(4-fluorofenil)benzamida: Carece del grupo nitro, lo que puede resultar en diferentes actividades biológicas.
2-cloro-N-(4-fluorofenil)-N-isopropilacetamida: Contiene un grupo isopropilo en lugar del grupo nitro, lo que lleva a variaciones en su reactividad química y efectos biológicos.
Unicidad
La 2-cloro-N-(4-fluorofenil)-5-nitrobenzamida es única debido a la presencia de los grupos nitro y cloro, que confieren reactividad química y propiedades biológicas específicas. La combinación de estos grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en química médica y ciencia de los materiales .
Propiedades
Fórmula molecular |
C13H8ClFN2O3 |
|---|---|
Peso molecular |
294.66 g/mol |
Nombre IUPAC |
2-chloro-N-(4-fluorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H8ClFN2O3/c14-12-6-5-10(17(19)20)7-11(12)13(18)16-9-3-1-8(15)2-4-9/h1-7H,(H,16,18) |
Clave InChI |
ZMNABCUFGXASJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)

![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)


![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
![2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B11694430.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11694431.png)
![5-[4-(2,4-dinitrophenoxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11694432.png)
![(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
![(2E)-6,7-dimethyl-2-[5-nitro-2,4-di(piperidin-1-yl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11694436.png)
